molecular formula C21H28N2O3S B6127215 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole

4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole

Cat. No. B6127215
M. Wt: 388.5 g/mol
InChI Key: WFKQFFBGJCNLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves the inhibition of FAAH and MAGL enzymes. By inhibiting these enzymes, the levels of endocannabinoids in the body are increased, leading to various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids in the body due to the inhibition of FAAH and MAGL enzymes have been found to have various biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole in lab experiments is its specificity towards FAAH and MAGL enzymes. However, one limitation is that this compound may not be suitable for all types of experiments and may require further optimization.

Future Directions

There are several future directions for the research of 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole. These include further optimization of the compound for specific applications, exploration of its potential in the treatment of other diseases, and the development of new compounds based on its structure.
In conclusion, 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has shown potential in various scientific research applications. Its inhibition of FAAH and MAGL enzymes has led to various biochemical and physiological effects, including pain relief, anti-inflammatory effects, and potential anti-cancer effects. While there are limitations to its use in lab experiments, there are several future directions for its research and development.

Synthesis Methods

The synthesis of 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves the reaction of 4-cyclohexylphenylsulfonyl chloride with 2-pyrrolidinone, followed by the addition of 3,5-dimethylisoxazole. The resulting product is then purified using column chromatography.

Scientific Research Applications

Studies have shown that 4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole has potential in various scientific research applications. It has been found to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the endocannabinoid system. This compound has also been studied for its potential in the treatment of certain diseases, such as cancer and inflammation.

properties

IUPAC Name

4-[1-(4-cyclohexylphenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-21(16(2)26-22-15)20-9-6-14-23(20)27(24,25)19-12-10-18(11-13-19)17-7-4-3-5-8-17/h10-13,17,20H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKQFFBGJCNLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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